ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate
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Overview
Description
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. These interactions can modulate enzyme activities, receptor functions, and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate can be compared with other triazole derivatives such as:
- Ethyl 2-((1H-1,2,3-triazol-4-yl)amino)-2-oxoacetate
- Ethyl 2-((1H-1,2,4-triazol-3-yl)amino)-2-oxoacetate
- Ethyl 2-((1H-1,2,3-triazol-5-yl)amino)-2-oxoacetate
These compounds share similar structural features but differ in the position of nitrogen atoms within the triazole ring.
Biological Activity
Ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Overview of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring structure is known for its broad spectrum of biological activities. Compounds containing this ring have been incorporated into various therapeutic agents used in clinical settings. For instance, triazole derivatives are utilized as antifungal agents (e.g., itraconazole), antiviral agents (e.g., ribavirin), and anticancer drugs (e.g., letrozole) .
Antimicrobial Activity
Triazole derivatives exhibit notable antimicrobial properties against a variety of pathogens. This compound has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial activity of various triazole derivatives, compounds with specific substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
This compound | E. coli | 10 | 20 |
Compound A | S. aureus | 5 | 25 |
Compound B | Bacillus subtilis | 15 | 18 |
Anticancer Activity
Triazole derivatives have been investigated for their potential anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay revealed that this compound significantly reduces cell viability in human melanoma and breast cancer cell lines .
Table 2: Cytotoxicity of this compound
Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
Melanoma (IGR39) | 12 | High |
Breast Cancer (MDA-MB-231) | 15 | Moderate |
Pancreatic Cancer (Panc-1) | 20 | Low |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the downregulation of NF-kB signaling pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Indian researchers synthesized various triazole derivatives and evaluated their antibacterial properties against clinical isolates of E. coli and S. aureus. The results indicated that compounds with specific functional groups showed enhanced antibacterial activity compared to traditional antibiotics .
- Case Study on Anticancer Properties : Research published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity against melanoma cells while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies .
Properties
CAS No. |
13581-64-1 |
---|---|
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetate |
InChI |
InChI=1S/C6H8N4O3/c1-2-13-5(12)4(11)9-6-7-3-8-10-6/h3H,2H2,1H3,(H2,7,8,9,10,11) |
InChI Key |
QWRCBKZTRVMCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=NN1 |
Origin of Product |
United States |
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